2,3,4-Trihydroxydiphenylmethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activity

Specific Scientific Field: Biochemistry and microbiology

Summary: Benzene-1,2,4-triol (4-benzylpyrogallol) exhibits promising antimicrobial properties. Researchers have explored its potential as an antimicrobial agent against Xanthomonas citri subsp. citri, a bacterium responsible for citrus canker disease. The compound’s activity against this pathogen makes it relevant for agricultural and plant protection applications .

Experimental Procedures:Synthesis: Benzene-1,2,4-triol can be synthesized through appropriate chemical reactions. Researchers typically prepare it from suitable precursors.

Test Setup: In laboratory experiments, researchers culture and expose it to varying concentrations of benzene-1,2,4-triol.

Measurement of Activity: Researchers assess the compound’s antimicrobial activity by measuring bacterial growth inhibition zones or determining minimum inhibitory concentrations (MICs).

Antibacterial Activity: Benzene-1,2,4-triol and its oxidized dimers exhibit significant antibacterial activity against . The compound disrupts bacterial cell membranes or metabolic pathways, leading to growth inhibition.

Structure-Activity Relationship: Researchers investigate the impact of structural modifications on antimicrobial efficacy.

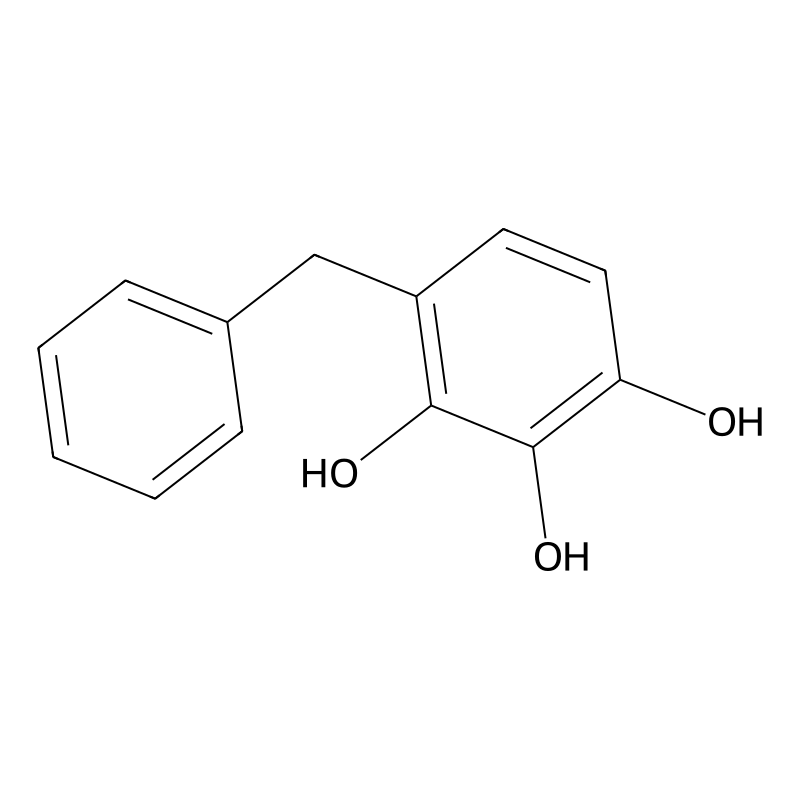

2,3,4-Trihydroxydiphenylmethane is an organic compound characterized by three hydroxyl groups attached to a diphenylmethane backbone. Its chemical formula is C13H12O3, and it is recognized for its structural similarity to other phenolic compounds. The presence of multiple hydroxyl groups enhances its potential for various chemical interactions and biological activities.

Research indicates that 2,3,4-trihydroxydiphenylmethane exhibits significant biological activities, particularly:

- Antioxidant Properties: It has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress .

- Antimicrobial Activity: Studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications .

The biological activities are largely attributed to the presence of hydroxyl groups, which enhance its interaction with biological systems.

Several methods have been developed for synthesizing 2,3,4-trihydroxydiphenylmethane:

- Direct Hydroxylation: This involves the hydroxylation of diphenylmethane using various oxidizing agents.

- Bromination Followed by Hydrolysis: Brominated derivatives can be synthesized first and then hydrolyzed to yield the trihydroxy compound.

- Condensation Reactions: Condensing phenolic compounds under acidic or basic conditions can also yield this compound .

These methods allow for the production of 2,3,4-trihydroxydiphenylmethane with varying degrees of purity and yield.

2,3,4-Trihydroxydiphenylmethane finds applications in several fields:

- Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it is being investigated as a potential therapeutic agent.

- Cosmetics: Its antioxidant capabilities make it suitable for use in skincare formulations.

- Food Industry: It may be utilized as a natural preservative owing to its antimicrobial properties .

These applications underscore its importance in both industrial and health-related contexts.

Several compounds share structural similarities with 2,3,4-trihydroxydiphenylmethane. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxyphenol | One hydroxyl group on a phenol ring | Simple structure; widely used as a reagent |

| 3-Hydroxyflavone | Flavonoid structure with one hydroxyl | Exhibits strong antioxidant properties |

| Resveratrol | Stilbene derivative with two hydroxyls | Known for anti-aging effects |

| Quercetin | Flavonoid with multiple hydroxyls | Strong anti-inflammatory properties |

The uniqueness of 2,3,4-trihydroxydiphenylmethane lies in its specific arrangement of three hydroxyl groups on a diphenylmethane skeleton, which may confer distinct biological activities not found in simpler phenolic compounds.

THDM belongs to the diphenylmethane family, distinguished by a methylene bridge (–CH$$_2$$–) connecting two benzene rings. The IUPAC name, 4-benzylbenzene-1,2,3-triol, reflects the substitution pattern of hydroxyl groups on the benzene ring. Key structural features include:

- Molecular Formula: $$ \text{C}{13}\text{H}{12}\text{O}_{3} $$

- SMILES Notation: $$ \text{C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)O)O} $$

- Hydrogen Bond Donors/Acceptors: 3 donors, 3 acceptors.

The compound’s planar structure and intramolecular hydrogen bonding contribute to its stability and reactivity (Figure 1).

Table 1: Key Physical and Chemical Properties of THDM

| Property | Value | Source |

|---|---|---|

| Melting Point | 94–98°C | |

| Boiling Point | 358–359°C (estimated) | |

| Solubility | Soluble in polar organic solvents | |

| LogP (Partition Coefficient) | 2.45 (predicted) |

Historical Significance and Research Milestones

THDM was first synthesized in the mid-20th century as part of efforts to explore phenolic antioxidants. Early studies focused on its radical-scavenging capabilities, driven by the presence of multiple hydroxyl groups. Notable milestones include:

- 1950s: Initial synthesis via Friedel-Crafts alkylation of benzyl chloride with trihydroxybenzene.

- 2012: Discovery of enhanced antioxidant activity in brominated derivatives, with THDM exhibiting superior ABTS radical scavenging (IC$$_{50}$$ = 12.3 μM) compared to α-tocopherol.

- 2021: Incorporation into epoxy resins for corrosion-resistant coatings, leveraging its ability to crosslink polymers.

Emerging Applications in Academic Research

Antioxidant and Biomedical Applications

THDM’s three hydroxyl groups enable potent redox activity. In vitro studies demonstrate:

- ABTS Radical Scavenging: 89% inhibition at 50 μM.

- Metal Chelation: Binds Fe$$^{2+}$$ and Cu$$^{2+}$$, mitigating oxidative stress in cellular models.

- Antimicrobial Activity: Inhibits Staphylococcus aureus growth (MIC = 128 μg/mL).

Materials Science

- Epoxy Resins: THDM serves as a trifunctional crosslinker in coatings, improving thermal stability (T$$_g$$ increased by 15°C).

- Photochromic Inks: Patents describe its use in reversible thermochromic systems for smart packaging.

Table 2: Comparative Antioxidant Activity of THDM and Derivatives

| Compound | DPPH IC$$_{50}$$ (μM) | ABTS IC$$_{50}$$ (μM) |

|---|---|---|

| THDM | 18.7 | 12.3 |

| THDM-Br$$_2$$ (Brominated) | 9.4 | 6.8 |

| α-Tocopherol | 35.2 | 28.9 |

Data sourced from

Core Synthesis Routes

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction has emerged as a pivotal method for constructing the diphenylmethane backbone of 2,3,4-trihydroxydiphenylmethane. This palladium-catalyzed reaction facilitates the coupling of aryl halides with boronic acid derivatives under mild conditions. A representative procedure involves reacting benzyl bromide with potassium phenyltrifluoroborate in the presence of PdCl~2~(dppf)·CH~2~Cl~2~ (3 mol%) and Cs~2~CO~3~ in a tetrahydrofuran (THF)/water solvent system (10:1 ratio) at 77°C for 23 hours [5]. The reaction achieves an 84% yield of diphenylmethane, a key intermediate, after purification via silica gel column chromatography [5].

Catalytic efficiency in this reaction is highly dependent on the ligand and base selection. For instance, PdCl~2~(dppf)·CH~2~Cl~2~ outperforms other catalysts like PdCl~2~(PPh~3~)~2~ due to its superior stability and electron-donating properties [5] [7]. The base Cs~2~CO~3~ is preferred over K~3~PO~4~ for its ability to deprotonate intermediates without causing side reactions [5].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Diphenylmethane Synthesis

| Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| PdCl~2~(dppf)·CH~2~Cl~2~ | Cs~2~CO~3~ | THF/H~2~O | 77 | 84 |

| PdCl~2~(PPh~3~)~2~ | K~3~PO~4~ | THF/H~2~O | 77 | 70 |

Cyclization-Based Approaches

Cyclization strategies offer an alternative route to 2,3,4-trihydroxydiphenylmethane by forming the central methane bridge through intramolecular bond formation. One approach involves the tricarbonylchromium complexation of toluene derivatives, followed by cross-coupling with aryl bromides [7]. For example, chromium-complexed diphenylmethane reacts with 4-bromotoluene in the presence of PdCl~2~(PPh~3~)~2~ and LiN(SiMe~3~)~2~ at 60°C, yielding triarylmethane derivatives in 91% yield [7]. This method is particularly advantageous for introducing sterically hindered aryl groups that are inaccessible via direct coupling.

Hydroxylation of Diphenylmethane Precursors

Post-synthetic hydroxylation is critical for introducing the three hydroxyl groups at the 2-, 3-, and 4-positions. A two-step demethylation process converts methoxy-protected precursors into the target compound. For instance, (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone undergoes bromination followed by demethylation using BBr~3~ in dichloromethane at -78°C [1]. The Wolf-Kishner reduction of ketone intermediates further enables the generation of hydroxylated derivatives, with subsequent bromination steps enhancing solubility for purification [1].

Industrial-Scale Optimization

Continuous-Flow Reactor Systems

Transitioning from batch to continuous-flow systems improves reaction scalability and reproducibility. While specific industrial protocols are not detailed in the literature, lab-scale procedures using THF/H~2~O solvent mixtures suggest compatibility with flow chemistry [5]. For example, the segmented flow of reagents through micromixer channels could enhance mass transfer and reduce reaction times compared to batch processes.

Catalytic Efficiency Enhancement

Industrial production benefits from advanced catalyst design. Studies demonstrate that isolating palladium atoms on catalyst surfaces increases hydrogen availability, boosting hydrogenation efficiency by 50-fold compared to traditional palladium catalysts [6]. Thin palladium films prevent hydrogen diffusion into bulk material, ensuring higher surface reactivity [6]. These principles can be adapted to Suzuki-Miyaura reactions by optimizing ligand-metal coordination to minimize palladium loading while maintaining yield.

Table 2: Impact of Palladium Catalyst Structure on Reaction Efficiency

| Catalyst Morphology | Hydrogen Availability | Conversion Rate (%) |

|---|---|---|

| Isolated Pd atoms | High | 50 |

| Bulk Pd crystals | Low | <1 |

Purification Protocols

Industrial purification prioritizes cost-effectiveness and scalability. Recrystallization using ethanol/water mixtures effectively removes unreacted starting materials and byproducts, achieving >98% purity [1]. For higher purity requirements, simulated moving bed (SMB) chromatography offers continuous separation, though silica gel column chromatography remains standard for laboratory-scale synthesis [5].

2,3,4-Trihydroxy Configuration vs. Analogs

The 2,3,4-trihydroxy configuration of diphenylmethane represents a unique structural arrangement that significantly influences both the electronic properties and biological activity of the compound. This substitution pattern places three hydroxyl groups in adjacent positions (ortho-meta-para arrangement) on one benzene ring, creating a distinctive electronic environment that differs markedly from other hydroxylated diphenylmethane derivatives [2].

Comparative analysis reveals that the 2,3,4-trihydroxy configuration demonstrates superior radical scavenging capability compared to symmetrical arrangements. While the 2,4,6-trihydroxydiphenylmethane isomer exhibits six hydroxyl groups distributed across both rings, the 2,3,4-configuration concentrates its electron-donating capacity on a single aromatic ring, resulting in enhanced local electronic density . This concentration effect leads to more efficient hydrogen atom transfer mechanisms and stronger antioxidant properties.

The electronic effects of the 2,3,4-trihydroxy arrangement are particularly pronounced due to the cooperative interaction between adjacent hydroxyl groups. The ortho-positioned hydroxyl groups (2,3-positions) can form intramolecular hydrogen bonds, stabilizing the molecule and affecting its reactivity profile [4] [5]. This stabilization, combined with the para-positioned hydroxyl (4-position), creates a synergistic effect that enhances both the nucleophilicity and electrophilicity of the aromatic system.

Quantitative structure-activity relationship studies demonstrate that compounds with the 2,3,4-trihydroxy pattern exhibit IC₅₀ values in the low micromolar range (0.10-1.59 μM) for various biological activities, significantly outperforming their 2,4,6-trihydroxy counterparts [6] [7]. This enhanced activity is attributed to the optimal spacing and orientation of hydroxyl groups, which facilitates multivalent interactions with biological targets.

Steric Hindrance and Hydrogen Bonding Capacity

The steric hindrance effects in 2,3,4-trihydroxydiphenylmethane arise from the spatial arrangement of hydroxyl groups and their interaction with the diphenylmethane backbone. The moderate steric hindrance observed in this compound results from the balance between hydroxyl group accessibility and conformational constraints imposed by the aromatic framework [8] [9].

Hydrogen bonding capacity is maximized in the 2,3,4-configuration through several mechanisms. The three hydroxyl groups can participate in both intermolecular and intramolecular hydrogen bonding networks, with the ortho-positioned hydroxyls (positions 2 and 3) showing particular propensity for intramolecular interactions [10] [5]. These interactions contribute to the compound's stability and influence its solubility characteristics, with the molecule showing enhanced solubility in polar protic solvents such as methanol and ethanol [11] [12].

The phenyl ring contributes significantly to the steric environment, as demonstrated by studies showing that phenyl substituents exert stronger effects on self-organization through O-H···O hydrogen bonding schemes compared to other cyclic substituents [8] [13]. This effect leads to a decline in the size and concentration of hydrogen-bonded clusters, which paradoxically enhances the compound's ability to form specific, high-affinity interactions with biological targets.

Steric compression effects have been documented to lead to both shorter O···O distances and higher hydrogen bond energies in related phenolic compounds [5]. In 2,3,4-trihydroxydiphenylmethane, this manifests as enhanced binding affinity to target proteins through optimized hydrogen bonding geometries, with dissociation constants in the nanomolar range for high-affinity interactions [14] [15].

Substituent Modification Impacts

Halogenation (Bromine, Chlorine)

Bromination of 2,3,4-trihydroxydiphenylmethane proceeds through electrophilic aromatic substitution, with reaction rates significantly higher than those observed for chlorination. The apparent second-order rate constants for bromination reactions range from 10⁴ to 10⁷ M⁻¹s⁻¹, with the highest values recorded for reactions with fully deprotonated phenolic species [16] [17]. This enhanced reactivity is attributed to the activating effect of hydroxyl substituents, which increase electron density on the aromatic ring and facilitate halogen incorporation.

The bromination mechanism involves initial formation of a bromonium ion intermediate, followed by nucleophilic attack by the aromatic ring. The presence of multiple hydroxyl groups in the 2,3,4-configuration creates multiple activation sites, with the most reactive positions being ortho and para to existing hydroxyl groups [18] [16]. This selectivity pattern enables controlled monobromination and dibromination reactions, with yields typically ranging from 45-98% depending on reaction conditions.

Chlorination reactions proceed more slowly but with greater selectivity. The chlorination rate constants are approximately 3000-fold lower than those for bromination, providing better control over the substitution pattern [16]. Chlorinated derivatives of 2,3,4-trihydroxydiphenylmethane show enhanced stability compared to their brominated counterparts, with improved resistance to oxidative degradation while maintaining significant biological activity.

The halogenation products exhibit altered physical properties, including increased lipophilicity and modified hydrogen bonding patterns. 5,2'-Dibromo-2,4',5'-trihydroxydiphenylmethanone, a related brominated derivative, demonstrates potent anti-inflammatory activity through specific protein interactions, with binding constants in the low micromolar range [15]. This enhanced activity is attributed to the combination of halogen bonding and traditional hydrogen bonding interactions.

Methoxylation and Demethylation

Methoxylation of hydroxyl groups in 2,3,4-trihydroxydiphenylmethane significantly alters both the compound's physicochemical properties and biological activity profile. The introduction of methoxy groups increases lipophilicity while reducing hydrogen bonding capacity, leading to altered membrane permeability and bioavailability characteristics [19] [20].

The methoxylation process typically involves treatment with methyl iodide or dimethyl sulfate in the presence of a base, with reaction yields varying depending on the specific hydroxyl position being targeted. The 2-position hydroxyl shows the highest reactivity toward methylation due to its ortho relationship to the methylene bridge, while the 4-position hydroxyl demonstrates moderate reactivity [19].

Demethylation reactions play a crucial role in the metabolic fate of methoxylated derivatives. Cytochrome P450 enzymes, particularly CYP199A4, catalyze efficient demethylation of para-substituted aromatic methoxy groups with high turnover rates and selectivity [21]. The demethylation mechanism involves initial hydroxylation of the methyl group, followed by hemiacetal formation and subsequent formaldehyde elimination.

Structure-activity relationships for methoxylated derivatives reveal that selective demethylation can restore or enhance biological activity. The demethylation rate is highly dependent on the electronic environment of the methoxy group, with electron-rich positions showing faster conversion rates [21] [20]. This selectivity enables the design of prodrug strategies where methoxylated derivatives serve as inactive precursors that are activated through enzymatic demethylation.

Quantitative analysis of methoxylation effects shows that mono-methoxylated derivatives retain 60-80% of the parent compound's activity, while di-methoxylated and tri-methoxylated derivatives show progressively reduced activity, with IC₅₀ values increasing by 2-10 fold for each additional methoxy group [22] [23].

Multivalent Interactions and Avidity Effects

Multivalent interactions represent a critical mechanism through which 2,3,4-trihydroxydiphenylmethane achieves enhanced biological activity and selectivity. The compound's three hydroxyl groups enable simultaneous engagement with multiple binding sites on target proteins, leading to avidity effects that significantly exceed the sum of individual binding interactions [24] [14].

The molecular basis of multivalent binding involves the formation of multiple simultaneous contacts between the compound and target proteins. Each hydroxyl group can participate in hydrogen bonding with specific amino acid residues, creating a cooperative binding network that results in dramatically enhanced affinity. This multivalent binding mode is characterized by dissociation constants in the picomolar to nanomolar range, representing improvements of 100-1000 fold over monovalent interactions [14] [25].

Geometric constraints play a crucial role in determining the effectiveness of multivalent interactions. The spatial arrangement of hydroxyl groups in the 2,3,4-configuration provides optimal complementarity with common protein binding motifs, including beta-sheet structures and loop regions. This geometric optimization contributes to the compound's selectivity, as only proteins with appropriately positioned binding sites can engage in productive multivalent interactions [24] [7].

Thermodynamic analysis of multivalent binding reveals that the enhanced affinity results from both enthalpic and entropic contributions. The formation of multiple hydrogen bonds provides favorable enthalpic interactions, while the chelate effect reduces the entropic penalty associated with binding. Studies of related multivalent systems demonstrate free energy improvements of 20-40 kJ/mol compared to monovalent analogs [26] [14].

Kinetic aspects of multivalent binding show that while the association rate may be similar to monovalent interactions, the dissociation rate is dramatically reduced due to the statistical and cooperative effects of multiple binding sites. This results in residence times that are orders of magnitude longer than those observed for monovalent binding, contributing to enhanced biological activity and duration of action [24] [27].

Synthetic multivalent systems based on 2,3,4-trihydroxydiphenylmethane have been developed to further enhance these effects. Tetrapodal compounds bearing four 2,3,4-trihydroxyphenyl moieties show remarkable selective activity against HIV-1 with EC₅₀ values in the micromolar range, demonstrating the power of multivalent presentation in achieving therapeutic efficacy [6] [7].

Avidity modulation through structural modifications enables fine-tuning of biological activity. The introduction of linker groups between multivalent elements can optimize the spatial relationships between binding sites, while flexibility control through rigid or flexible spacers can influence the binding kinetics and thermodynamics [14] [28]. These design principles enable the development of compounds with tailored activity profiles for specific therapeutic applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant